molecular formula C9H6F4O2 B2935004 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid CAS No. 2387220-05-3

2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid

Cat. No.: B2935004
CAS No.: 2387220-05-3
M. Wt: 222.139
InChI Key: CRSQINYZZVGSCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid is a benzoic acid derivative . It has a molecular weight of 208.11 and a CAS number of 115029-23-7 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula FC6H3(CF3)CO2H . The InChI code is 1S/C9H6F4O2/c1-4-2-5(9(11,12)13)3-6(7(4)10)8(14)15/h2-3H,1H3,(H,14,15) .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.4±0.1 g/cm^3, a boiling point of 246.9±40.0 °C at 760 mmHg, and a flash point of 103.1±27.3 °C . It also has a molar refractivity of 43.0±0.3 cm^3, a polar surface area of 37 Å^2, and a molar volume of 156.0±3.0 cm^3 .

Safety and Hazards

2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water .

Properties

IUPAC Name

2-fluoro-3-methyl-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O2/c1-4-2-5(9(11,12)13)3-6(7(4)10)8(14)15/h2-3H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSQINYZZVGSCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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